5-Lipoxygenase Inhibition Activity: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine vs. Inactive Baseline
2-Bromo-5-(1H-pyrrol-1-yl)pyrazine was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. At a concentration of 100 µM, the compound showed no significant activity (NS) [1]. This result establishes a clear baseline for researchers investigating the structure-activity relationship of pyrrolopyrazine derivatives, particularly when comparing to other pyrrolopyrazines that demonstrate potent kinase inhibition in alternative assays [2].
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Baseline: No significant inhibition (NS) |
| Quantified Difference | Not applicable (compound is inactive at 100 µM) |
| Conditions | Rat basophilic leukemia-1 (RBL-1) cell assay, 100 µM concentration |
Why This Matters
This quantitative inactivity data provides a critical benchmark for SAR studies, enabling researchers to rationally exclude this compound from 5-Lipoxygenase-targeted programs and focus resources on more promising analogs.
- [1] ChEMBL Database. Assay CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. European Bioinformatics Institute. Compound: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine. Accessed 2026. View Source
- [2] Padilla F, Bhagirath N, Chen S, et al. Pyrrolopyrazines as selective spleen tyrosine kinase inhibitors. Journal of Medicinal Chemistry. 2013;56(4):1677-1692. doi:10.1021/jm301720p. View Source
